MP-VB1
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
INMKASAAVAKKLL |
Origin of Product |
United States |
Isolation and Elucidation Methodologies of Mastoparan Vb1
Advanced Chromatographic Techniques for Peptide Purification
Chromatography plays a pivotal role in separating peptides from complex biological mixtures like wasp venom. Various chromatographic methods are employed, often in combination, to achieve high purity levels required for subsequent structural analyses.
For the isolation of mastoparan (B549812) peptides from wasp venoms, techniques such as gel filtration and ion-exchange chromatography have been successfully utilized. For instance, "mastoparan B" from Vespa basalis venom was purified using gel filtration on a Fractogel TSK HW 50 column followed by cation-exchange chromatography on CM-Trisacryl M. nih.gov
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely adopted and powerful technique for the purification of peptides, including synthesized mastoparans and those isolated from natural sources. researchgate.netmdpi.commdpi.com This method separates peptides based on their hydrophobicity, utilizing a stationary phase with hydrophobic properties and a mobile phase typically consisting of a gradient of acetonitrile (B52724) in water, often with an acidic modifier like trifluoroacetic acid (TFA). RP-HPLC allows for high resolution and sensitivity, enabling the isolation of peptides with high purity, often exceeding 95%. mdpi.commdpi.com
While specific detailed chromatographic conditions for the initial isolation of MP-VB1 from Vespa bicolor venom were not extensively detailed in the reviewed literature beyond its characterization alongside VESP-VB1 using FAB-MS researchgate.net, the general principles and techniques applied to other mastoparans from related species highlight the reliance on these advanced chromatographic methods for obtaining purified peptide samples.
Mass Spectrometric Approaches for Primary Sequence Determination
Mass spectrometry (MS) is an indispensable tool for determining the molecular mass and amino acid sequence of peptides. For mastoparan peptides, including this compound, MS techniques have been crucial in elucidating their primary structure.
Fast-Atom Bombardment Mass Spectrometry (FAB-MS) was historically used for the determination of the molecular mass of mastoparan peptides isolated from wasp venoms. nih.govresearchgate.net For example, FAB-MS was employed to determine the molecular mass of "mastoparan B" from Vespa basalis as 1611 Da and this compound from Vespa bicolor as 1456.5 Da. nih.govresearchgate.net
Modern peptide sequencing primarily relies on tandem mass spectrometry (MS/MS). In MS/MS, precursor ions (intact or partially fragmented peptides) are selected and subjected to fragmentation, typically through collisionally activated dissociation (CAD). sepscience.com The resulting fragment ions, such as b-ions (containing the N-terminus) and y-ions (containing the C-terminus), provide a "fingerprint" that can be analyzed to deduce the amino acid sequence. sepscience.com Manual analysis of MS/MS spectra can reveal the full sequence of peptides. nih.gov
While the initial report on this compound's sequence determination mentioned amino acid sequence analysis alongside FAB-MS researchgate.net, current methodologies for characterizing newly identified mastoparans or confirming synthesized sequences heavily rely on LC-MS and MS/MS for accurate mass determination and sequence validation.
Based on mass spectrometric and amino acid sequence analysis, this compound from Vespa bicolor has been reported with the amino acid sequence INMKASAAVAKKLL and a molecular mass of 1456.5 Da. researchgate.net It is also reported with a C-terminal amidation, giving the sequence INMKASAAVAKKLL-NH2. mdpi.comresearchgate.net
Here is a summary of sequence and mass data for some mastoparans:
| Peptide | Source | Sequence | Molecular Mass (Da) | Method | Citation |
| Mastoparan | P. lewisii | INLKALAALAKKIL-NH2 | 1478.9 (Calc.) | - | nih.govmdpi.com |
| Mastoparan-B | Vespa basalis | LKLKSIVSWAKKVL-NH2 | 1611 | FAB-MS | nih.gov |
| This compound | Vespa bicolor | INMKASAAVAKKLL-NH2 | 1456.5 | FAB-MS | researchgate.net |
Spectroscopic Methods for Secondary Structure Prediction
Spectroscopic methods are crucial for understanding the conformational properties of peptides, particularly their tendency to adopt specific secondary structures in different environments. Circular Dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used for this purpose.
Circular Dichroism (CD) spectroscopy is widely used to analyze the secondary structure content of peptides in solution. mdpi.comnih.govuzh.chijbs.com CD spectra provide information about the presence and proportion of α-helices, β-sheets, turns, and random coil structures based on the differential absorption of left and right circularly polarized light. For many mastoparans, CD spectra show a transition from a disordered or random coil structure in aqueous solutions to an α-helical conformation in membrane-mimetic environments, such as the presence of trifluoroethanol (TFE) or sodium dodecyl sulphate (SDS). nih.govmdpi.comijbs.comwikipedia.org The α-helical structure is typically indicated by characteristic negative bands around 208 nm and 222 nm and a positive band around 193 nm in the CD spectrum. mdpi.comwikipedia.org
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides at atomic resolution. nih.govnih.gov By analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), researchers can determine the spatial proximity of atoms and deduce the peptide's conformation. NMR spectroscopy has been used to investigate the structure and dynamics of mastoparans, including their folding process and interactions with membrane-mimetic environments. nih.govnih.govnih.gov For instance, 1H-NMR spectroscopy has been used to study the three-dimensional structure of mastoparan-B in trifluoroethanol-containing aqueous solution. nih.gov
The prediction and determination of the secondary structure of this compound, similar to other mastoparans, are essential for understanding how its conformation relates to its biological activities. While specific detailed spectroscopic data solely for this compound's secondary structure prediction were not the primary focus of the reviewed sources, the application of CD and NMR spectroscopy to other mastoparans provides the established methodologies used in the field. The tendency of mastoparans to form amphipathic α-helices in appropriate environments is a well-characterized feature, investigated through these spectroscopic approaches. nih.govmdpi.comijbs.com
Synthetic Strategies and Analog Design for Mastoparan Vb1
Solid-Phase Peptide Synthesis (SPPS) Methodologies for Mastoparans
Solid-Phase Peptide Synthesis (SPPS) is a widely established and effective technique for the synthesis of mastoparans and their diverse analogs. asm.orgmdpi.comencyclopedia.pubmdpi.comresearchgate.netdiva-portal.orgut.ee The Fmoc (9-fluorenylmethoxycarbonyl) strategy is a common approach utilized in SPPS for mastoparan (B549812) production. nih.govasm.orgmdpi.compubcompare.ai This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin, such as rink-amide resin, which facilitates the synthesis of peptides with an amidated C-terminus, a characteristic feature of many natural mastoparans. asm.orgpubcompare.ai
Following synthesis, the crude peptide is typically cleaved from the resin and purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC). mdpi.compubcompare.ai The purity of the synthesized peptide is usually confirmed by RP-HPLC, and its molecular mass is verified using mass spectrometry methods like matrix-assisted laser desorption ionization-time of flight-mass spectrometry (MALDI-ToF MS). asm.orgmdpi.compubcompare.ai SPPS allows for precise control over the amino acid sequence and facilitates the incorporation of modified or non-proteinogenic amino acids, which is essential for the creation of mastoparan analogs with tailored properties.
Recombinant Expression Systems for Mastoparan Production in Heterologous Hosts
While SPPS is valuable for synthesizing peptides, recombinant expression systems offer an alternative for producing mastoparans, particularly for potentially larger scale production. Various heterologous hosts have been explored for the recombinant production of mastoparans. Escherichia coli is one such host that has been investigated. researchgate.netnih.gov
One successful approach for the recombinant production of mastoparan B (MPB), a related mastoparan peptide, in E. coli C43(DE3) involved an oleosin-based fusion strategy coupled with an artificial oil body (AOB)-cyanogen bromide (CNBr) platform. researchgate.netnih.gov This method aimed to improve the yield of bioactive peptide production. Studies have shown that this platform can provide a more convenient strategy for producing variations of mastoparan B. researchgate.net Recombinant forms of other mastoparans, such as Mastoparan-1 from Polybia paulista, have also been produced in E. coli. cusabio.com Furthermore, recombinant Mastoparan-J has been expressed in various systems including E. coli, Yeast, Baculovirus, and Mammalian cells. mybiosource.com These recombinant approaches highlight the potential for producing mastoparans and their variants in biological systems, complementing chemical synthesis methods.
Rational Design and Synthesis of Mastoparan-VB1 Analogs and Mimetics
Rational design is a key strategy employed to develop mastoparan analogs and mimetics with modified or enhanced biological activities and reduced undesirable effects, such as cytotoxicity. ijbs.comfrontiersin.orgmdpi.comasm.orgmdpi.comresearchgate.netmdpi.comnih.govresearchgate.netmdpi.com The design process often involves modifying the amino acid sequence of the parent peptide to alter its physicochemical properties, including net charge, hydrophobicity, and hydrophobic moment. frontiersin.orgmdpi.comasm.orgresearchgate.netnih.govresearchgate.net These properties are critical determinants of peptide-membrane interactions and biological function. frontiersin.orgmdpi.comasm.orgresearchgate.netnih.govresearchgate.net
Various rational design strategies have been applied to mastoparans, including amino acid substitutions, additions, and structural modifications. For instance, amino acid substitutions at specific positions can significantly impact the peptide's activity profile. frontiersin.orgmdpi.comasm.orgencyclopedia.pub The addition of conserved motifs, such as the FLPII pentapeptide, to the N-terminus has been explored to potentially enhance antimicrobial and immunomodulatory effects while reducing hemolytic activity. frontiersin.orgasm.org Computational algorithms can also assist in the design process by predicting the effects of sequence modifications. asm.orgresearchgate.net
Structural modifications like skeleton-based cyclization, often achieved by introducing cysteine residues to form disulfide bridges, or N-terminal extensions (e.g., linked to cell-penetrating peptides like TAT) are used to improve peptide stability or enhance cellular delivery. ijbs.com Chimeric peptides, combining mastoparan sequences with other bioactive peptides or unnatural structures, represent another avenue in analog design. mdpi.com
Detailed research findings on mastoparan analogs often involve structure-activity relationship (SAR) studies. These studies correlate changes in the peptide sequence and structure with observed biological activities, such as antimicrobial potency, hemolytic activity, and mast cell degranulation. frontiersin.orgmdpi.commdpi.commdpi.comnih.govresearchgate.net For example, studies have shown that hydrophobicity plays a critical role in the hemolytic activity of mastoparans. nih.govresearchgate.net
Research on Mastoparan-VB1 and related mastoparans has provided data on the physicochemical properties and activities of different variants. The table below presents data for Mastoparan-VB1 and Mastoparan-VB2, highlighting their sequences and some physicochemical characteristics and hemolytic activity. nih.gov
| Peptide | Sequence | Hydrophobicity | Hydrophobic Moment | Net Charge | Hemolysis (%) at 320 µg/mL |
| Mastoparan-VB1 | INMKASAAVAKKLL-NH2 | 0.377 | 0.234 | +4 | 7% |
| Mastoparan-VB2 | INMKAVAAVAKKPL-NH2 | 0.397 | 0.261 | +4 | 0% |
Data derived from research findings. nih.gov
These studies underscore the importance of rational design in developing mastoparan-based peptides with improved therapeutic profiles by fine-tuning their structural and physicochemical properties.
Mechanistic Investigations of Mastoparan Vb1 Biological Activities
Membrane Interaction Studies and Mechanistic Insights into Cellular Permeabilization
Mastoparan-VB1's biological effects are closely linked to its ability to interact with and modify cellular membranes. Its amphipathic nature, featuring both hydrophobic and hydrophilic residues, facilitates this interaction mdpi.comresearchgate.net.
Biophysical Characterization of Peptide-Lipid Interactions
Biophysical studies are crucial for understanding how peptides like MP-VB1 interact with lipid bilayers nih.govnih.govwhiterose.ac.ukresearchgate.netplos.org. Mastoparans are known to form amphipathic helical structures, which are key to their membrane activity mdpi.comresearchgate.net. The binding of mastoparan (B549812) to membranes is believed to involve electrostatic interactions, although hydrophobic interactions also play a role wikipedia.orgnih.gov. Studies using techniques such as Circular Dichroism (CD) spectroscopy have shown that mastoparan can undergo structural transitions, adopting an alpha-helical form in environments mimicking the hydrophobic core of a membrane, such as methanol, compared to a nonhelical form in aqueous solutions wikipedia.org. The interaction with lipid bilayers can lead to membrane destabilization mdpi.com.
Elucidation of Pore Formation and Membrane Disruption Pathways
A significant mechanism by which mastoparans exert their effects is through the disruption of cell membranes, often involving the formation of pores mdpi.commdpi.comlibretexts.orgroyalsocietypublishing.orguni-lj.sibionavis.com. This permeabilization can lead to cell lysis mdpi.commdpi.com. There are proposed mechanisms for mastoparan-induced membrane damage, including direct insertion into the phospholipid bilayer and subsequent disruption, or the formation of permeability transition pores mdpi.comactascientific.com.
Pore formation can occur through different models, including the formation of toroidal pores where the peptide induces membrane bending and the lipid bilayer leaflets join continuously at the pore wall libretexts.orgresearchgate.net. This process facilitates the release of intracellular contents researchgate.net. The ability to form pores is linked to the amphipathic helical structure of mastoparans mdpi.com.
Research indicates that the hemolytic activity of mastoparan family peptides, which involves the rupture of red blood cell membranes, shares similar mechanisms with their antibacterial activity, both leading to cell membrane rupture mdpi.com. The hydrophobicity of mastoparans has been positively correlated with their hemolytic activity mdpi.com.
Cellular Signal Transduction Modulation
Beyond direct membrane disruption, Mastoparan-VB1 influences cellular function by modulating key signal transduction pathways mdpi.comwikipedia.org.
G-Protein Coupled Receptor Activation Pathways
Mastoparans are known to mimic activated G-protein coupled receptors (GPCRs), thereby activating GTP-binding regulatory proteins (G proteins) mdpi.comwikipedia.orgactascientific.comoup.comnih.govnih.govfrontiersin.orgportlandpress.com. This occurs through direct interaction with G proteins on the cytoplasmic face of the membrane, perturbing transmembrane signaling mdpi.com. By stimulating the GTPase activity of certain G protein subunits, mastoparan shortens the lifespan of active G protein. Simultaneously, it promotes the dissociation of bound GDP, enhancing GTP binding. This effectively increases the GTP turnover of G proteins wikipedia.org.
The activation of G proteins by mastoparan can lead to downstream signaling cascades. Different families of Gα proteins (Gs, Gi/o, Gq/11, G12/13) mediate distinct pathways, influencing various cellular responses oup.comfrontiersin.org. For instance, Gαq/11 activation is linked to the activation of phospholipase C oup.comportlandpress.comnih.gov.
Phospholipase Activation and Downstream Signaling Cascades
Mastoparan family peptides can induce the activation of phospholipase A2 (PLA2) mdpi.commdpi.comnih.gov. PLA2 is an enzyme that hydrolyzes phospholipids (B1166683), leading to the disruption of lipid bilayers mdpi.com. This activation can contribute to cell membrane damage mdpi.com.
Furthermore, the activation of G proteins, particularly the Gq/11 family, by mastoparan can lead to the activation of Phospholipase C (PLC) oup.comportlandpress.comnih.govmdpi.com. PLC is a key enzyme in lipid signaling, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) nih.govmdpi.comwikipedia.org. These second messengers play crucial roles in various cellular processes. IP3, being soluble, diffuses into the cytoplasm and interacts with IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium wikipedia.orgwikipedia.org.
Ion Channel Modulation and Intracellular Calcium Dynamics
The signaling cascades initiated by mastoparan, particularly through G protein and phospholipase activation, significantly impact intracellular calcium dynamics wikipedia.orgwikipedia.orgnih.govmdpi.comnih.govelifesciences.orgresearchgate.net. The IP3-mediated release of calcium from the endoplasmic reticulum is a direct consequence of PLC activation wikipedia.orgwikipedia.org.
Changes in intracellular calcium levels are critical for synchronizing various cellular functions nih.gov. Calcium influx through ion channels in the plasma membrane also contributes to cytoplasmic calcium signaling nih.govnih.gov. While the search results primarily highlight the increase in intracellular calcium via IP3-mediated release, mastoparans' interaction with membranes and potential to form pores could also indirectly affect ion channel function or membrane potential, further influencing calcium dynamics uni-lj.simdpi.comnih.govelifesciences.orgresearchgate.net. Elevated intracellular calcium is known to be associated with the activation of various second messenger pathways and can influence ion channel activity and regulation elifesciences.org.
Molecular Targets and Interaction Dynamics
Understanding how this compound interacts with cellular components is crucial for elucidating its biological effects. Research into mastoparans, including this compound, has identified several potential molecular targets and modes of interaction.
Identification of Specific Protein-Peptide Binding Partners
Mastoparans are known to interact with cellular membranes and can affect the function of various proteins. A prominent target for mastoparans is the family of G proteins. These peptides can interact directly with G proteins on the cytoplasmic face of the cell membrane, thereby perturbing transmembrane signaling pathways nih.govnih.gov. This interaction is thought to mimic the action of activated G protein-coupled receptors (GPCRs), leading to the stimulation of G protein activity oup.com.
In the context of mast cells, mastoparan activity, and likely that of this compound as a mastoparan, may involve the activation of specific GPCRs. The Mas-related G protein-coupled receptor member X2 (MRGPRX2) has been identified as a receptor for mastoparan in connective tissue mast cells, and its activation can trigger downstream signaling cascades involving Gαq, phospholipase Cγ1 (PLCγ1), inositol trisphosphate (IP3) release, and subsequent calcium ion (Ca2+) influx researchgate.net.
Beyond G proteins, some mastoparans have been observed to interact with proteins located within cellular endosomal membranes researchgate.net. Mastoparans are also reported to interact with the phospholipid phase of the mitochondrial membrane, leading to membrane permeabilization nih.gov.
This compound has the amino acid sequence INMKASAAVAKKLL-NH2 researchgate.netwikipedia.org. While studies on general mastoparans provide strong indications of potential targets, research specifically detailing the complete set of protein-peptide binding partners for this compound is an area requiring further investigation. The relationship between the specific amino acid sequence of this compound and its precise interaction profile with various cellular proteins and membranes remains a key focus for understanding its unique activities.
Kinetic and Thermodynamic Analysis of Molecular Binding Events
Detailed kinetic and thermodynamic analyses of the molecular binding events between this compound and its specific protein or membrane targets are not extensively reported in the currently available search results. Studies on other mastoparans suggest that their interaction with cellular membranes and subsequent effects can be dependent on factors such as peptide concentration relative to membrane lipid concentration, influencing processes like membrane permeabilization.
Comprehensive kinetic data, such as association and dissociation rates, and thermodynamic parameters, including binding affinities (Kd), enthalpy changes (ΔH), and entropy changes (ΔS), are essential for a complete understanding of the molecular interactions driving this compound's biological activities. The absence of specific, detailed data for this compound in the reviewed literature indicates that this is an area where further research is needed to fully characterize its interaction dynamics at a quantitative level.
Mechanisms of Biological Response in Cellular Models
This compound elicits biological responses in various cellular models, notably affecting mast cell degranulation and inducing cell death in certain cell lines.
Investigating Mast Cell Degranulation Pathways
Mast cell degranulation is a well-established biological activity of mastoparans, leading to the release of inflammatory mediators such as histamine (B1213489) and serotonin (B10506) oup.comresearchgate.net. This activity is considered a hallmark of mastoparans and contributes to the local inflammatory response observed following wasp envenomation researchgate.net.
This compound has been shown to induce mast cell degranulation. One study reported that this compound induced approximately 71% mast cell degranulation at a concentration of 10 mg/mL researchgate.net. However, another study found that this compound did not induce the degranulation of RBL-2H3 cells, suggesting potential differences in response depending on the mast cell type or experimental conditions researchgate.net. This highlights the functional variability that can exist within the mastoparan family researchgate.net.
The mechanism by which mastoparans, including this compound, induce degranulation typically involves the activation of G proteins. This activation triggers a signaling cascade that leads to the release of intracellular calcium stores and influx of extracellular calcium, ultimately promoting the fusion of mast cell granules with the plasma membrane and the release of their contents oup.com. In connective tissue mast cells, this pathway can be mediated through the MRGPRX2 receptor and the Gαq/PLCγ1/IP3/Ca2+ flux pathway researchgate.net. The process of mast cell degranulation involves dynamic cellular events, including membrane ruffling, the fusion of granule membranes, and the movement and exocytosis of granules.
Exploring Induction of Apoptosis in Specific Cell Lines
Mastoparans, as a class of peptides, have demonstrated the ability to induce cytotoxicity and apoptosis in various cancer cell lines, including those derived from melanoma, leukemia, myeloma, and breast cancer nih.gov. This compound has been reported to induce eukaryotic cell death wikipedia.org.
The mechanism of mastoparan-induced apoptosis often involves the intrinsic mitochondrial pathway. This pathway is characterized by events such as the loss of mitochondrial membrane potential, the generation of reactive oxygen species (ROS), DNA degradation, and the activation of caspases nih.govnih.gov. Mastoparans can induce mitochondrial permeability transition, a key event in initiating the mitochondrial apoptotic pathway nih.govnih.gov.
Studies on Vespa bicolor venom have suggested that mastoparan-like peptides present in the venom may contribute to cytotoxic activity against various tumor cell lines, including liver cancer (HepG2) cells. This cytotoxicity is potentially mediated through the induction of apoptosis or necrosis, possibly involving the peptide's ability to insert into the cell membrane bilayer or interact with G proteins. While these findings suggest that this compound, as a mastoparan from Vespa bicolor venom, likely shares this capacity to induce cell death, further specific studies are needed to fully delineate the precise apoptotic pathways and molecular events triggered solely by this compound in different cell lines.
Molecular Properties of this compound
| Property | Value |
| Sequence | INMKASAAVAKKLL-NH2 |
| Net Charge | +4 |
| Hydrophobicity | 0.377 (f) |
| Molecular Weight | 1457.84 Da |
Hydrophobicity is represented by the parameter 'f'. researchgate.net
Mast Cell Degranulation Data for this compound
| Cell Type | Concentration | Degranulation (%) | Reference |
| Mast cells | 10 mg/mL | ~71 | researchgate.net |
| RBL-2H3 cells | Not specified | Little/No | researchgate.net |
Structure Activity Relationship Sar Studies of Mastoparan Vb1
Impact of Amino Acid Sequence Modifications on Biological Function
Amino acid sequence is the primary determinant of a peptide's structure and function. Modifications to the sequence of mastoparans, including MP-VB1 and its analogs, have been shown to significantly alter their biological activities. For instance, this compound itself exhibits a less hydrophobic sequence at positions 1, 2, 5, 8, and 9 compared to Mastoparan-B nih.gov.
Studies on mastoparan (B549812) analogs have provided insights into the role of specific amino acid substitutions. Replacing single or multiple residues can lead to changes in activity profiles encyclopedia.pub. For example, the position and number of Lysine (B10760008) (Lys) residues are critical for different activities. Research on mastoparan analogs suggests that one or two Lys residues at positions 8 and/or 9 are important for optimizing mast cell degranulation activity fao.org. Conversely, antibacterial activity appears to be enhanced by having four to six Lys residues distributed between positions 4 and 11, with hydrophobic residues occupying other positions fao.org. Substituting amino acids at specific positions, such as replacing Glutamine at position 12 with Lysine in Polybia-MP1, has been shown to enhance antibacterial and antifungal activity researchgate.net.
Modifications beyond simple substitutions, such as the introduction of D-amino acids or alterations to the peptide termini, can also influence activity and stability frontiersin.orgnih.gov. While L-amino acid modifications can improve desired effects and reduce adverse ones, they may increase vulnerability to proteases. The addition of D-amino acids can help circumvent this problem frontiersin.org. C-terminal amidation, a common feature of wasp mastoparans, is also a crucial modification nih.govscienceopen.com.
Detailed research findings on specific sequence modifications and their impact on this compound activity are often presented in the form of minimum inhibitory concentrations (MICs) for antimicrobial activity or effective concentrations (EC50) for activities like mast cell degranulation or hemolysis.
Table 1: Illustrative Impact of Amino Acid Modifications on Mastoparan Activity (Based on Analog Studies)
| Modification Type | Example Position/Residue | Observed Impact (General Mastoparan Analogs) | Relevant Activity | Source |
| Lysine (Lys) substitution | Positions 8 and/or 9 | Optimization of activity with 1-2 Lys residues | Mast cell degranulation | fao.org |
| Lysine (Lys) distribution | Positions 4-11 | Enhanced activity with 4-6 Lys residues and hydrophobic residues elsewhere | Antibacterial activity | fao.org |
| Glutamine (Gln) to Lysine (Lys) | Position 12 | Enhancement of antibacterial and antifungal activity | Antimicrobial/Antifungal | researchgate.net |
| D-amino acid incorporation | Various positions | Increased stability against proteases, potential enhancement of activity | Various biological activities | frontiersin.orgnih.gov |
| C-terminal amidation | C-terminus | Common feature, stabilizes alpha-helical conformation, impacts activity | Various biological activities | nih.govscienceopen.com |
Role of Peptide Hydrophobicity and Charge Distribution in Activity
The amphipathic nature of mastoparans, arising from the segregation of hydrophobic and charged residues on opposite faces of the α-helix, is fundamental to their interaction with cell membranes and subsequent biological activities nih.govscienceopen.com.
Hydrophobicity plays a critical role in the activity of mastoparans, particularly in membrane-disrupting activities like hemolysis researchgate.netmdpi.com. Studies have shown a positive correlation between the hydrophobicity of mastoparans and their hemolytic activity mdpi.com. Highly hemolytic mastoparans tend to have significantly higher hydrophobicity compared to those with low hemolytic activity mdpi.com. While increased hydrophobicity can enhance antimicrobial activity by facilitating membrane interaction, it often comes with increased toxicity to eukaryotic cells, including hemolytic effects scienceopen.com.
The net positive charge of mastoparans, primarily due to Lysine and Arginine residues, is also crucial for their interaction with negatively charged components of cell membranes, such as phospholipids (B1166683) and lipopolysaccharides (in Gram-negative bacteria) nih.govscienceopen.com. This electrostatic attraction is an initial step in the peptide-membrane interaction. While net charge is important, its impact on specific activities like hemolysis might be less critical than hydrophobicity researchgate.netmdpi.com. However, increasing the net charge can improve antimicrobial activity, although this can also lead to increased hemolytic activity scienceopen.com. The distribution of charged and hydrophobic amino acids on the helical wheel, particularly on the hydrophobic face, is critical for activities like mast cell degranulation mdpi.com.
Table 2: Influence of Hydrophobicity and Charge on Mastoparan Activity (General Principles)
| Property | Impact on Activity | Relevant Activity Examples | Source |
| Hydrophobicity | Positive correlation with membrane interaction and disruption; critical for hemolysis | Hemolysis, Antimicrobial activity (membrane disruption) | scienceopen.comresearchgate.netmdpi.com |
| Net Positive Charge | Electrostatic attraction to negatively charged cell membranes; initial interaction | Antimicrobial activity, Mast cell degranulation | nih.govscienceopen.com |
| Amphipathicity | Facilitates insertion and interaction with lipid bilayers | Antimicrobial activity, Hemolysis, Mast cell degranulation | nih.govscienceopen.com |
Correlation between Conformational Dynamics and Activity Modulation
The ability of mastoparans to adopt a specific conformation, primarily an α-helix, is closely linked to their biological function nih.govscienceopen.comijbs.com. In aqueous solutions, mastoparans are often unstructured, but upon interacting with membranes or membrane-mimetic environments (like micelles), they fold into an amphipathic α-helix nih.govscienceopen.com. This conformational change is considered essential for membrane insertion and subsequent disruption or interaction with membrane-bound proteins.
The stability and dynamics of this α-helical structure can influence the peptide's potency and selectivity. C-terminal amidation is known to stabilize the α-helical conformation by providing an additional hydrogen bond nih.gov. Modifications that affect the peptide's helicity can impact its activity. For example, some non-helical mastoparan-like peptides have shown reduced or absent antimicrobial and hemolytic activities, suggesting the crucial role of the helical conformation for membrane interaction ijbs.com.
Engineered modifications, such as cyclization, have been explored to influence conformational stability and potentially enhance biological activity or stability against degradation ijbs.com. However, cyclization can have mixed effects, sometimes reducing antimicrobial activity despite stabilizing the helical structure, while potentially increasing toxicity to mammalian cells ijbs.com. Understanding the conformational dynamics, including the transition from a disordered state to an ordered α-helix upon membrane binding, is vital for designing analogs with improved properties.
Elucidation of Key Pharmacophoric Features for Biological Action
Based on SAR studies, several key pharmacophoric features of mastoparans, including this compound, have been identified as crucial for their biological actions. These features collectively contribute to the peptide's ability to interact with and exert effects on target cell membranes or proteins.
The primary pharmacophoric features include:
A length of approximately 14 amino acids: While some variations exist, this length is common and appears optimal for the characteristic mastoparan activities scienceopen.commdpi.com.
A net positive charge: Typically ranging from +1 to +5, facilitating electrostatic interactions with negatively charged membranes nih.gov.
A high proportion of hydrophobic amino acids: These residues are crucial for membrane insertion and disruption nih.govscienceopen.com.
An amphipathic α-helical structure: This conformation, adopted in membrane environments, allows for the segregation of hydrophobic and hydrophilic faces, enabling the peptide to orient and interact effectively with the lipid bilayer nih.govscienceopen.com.
Specific Lysine residue positions: The location of Lys residues is important for directing activity towards specific targets, such as mast cells or bacterial membranes fao.org.
C-terminal amidation: This modification is frequently present and contributes to helical stability and activity nih.govscienceopen.com.
Amino acid composition on the hydrophobic face: The nature of amino acids on the hydrophobic surface of the α-helix is critical for activities like mast cell degranulation mdpi.com.
These features, in combination, dictate the strength and specificity of mastoparan interactions with biological membranes and their subsequent effects, such as pore formation, membrane depolarization, or activation of G proteins scienceopen.comnih.gov. SAR studies aim to precisely define the contribution of each of these features and their spatial arrangement to optimize desired biological activities while minimizing off-target effects.
Preclinical Biological Activity of Mastoparan Vb1 in Non Human Systems
Antimicrobial Efficacy in In Vitro Microbial Models
Mastoparan-VB1 has demonstrated potent antimicrobial activity against a range of microorganisms in in vitro settings. frontiersin.org
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
MP-VB1 has shown strong antibacterial activity against both Gram-positive and Gram-negative bacteria. frontiersin.org For instance, it exhibited a Minimum Inhibitory Concentration (MIC) of 3.75 mg/mL against Staphylococcus aureus ATCC2592, a Gram-positive strain. frontiersin.org Against the Gram-negative, multidrug-resistant clinical isolate Pseudomonas aeruginosa 7A, this compound displayed an MIC of 120 mg/mL. frontiersin.org Other mastoparans have also shown broad-spectrum activity against various Gram-positive and Gram-negative bacteria. mdpi.comnih.govuniprot.orgresearchgate.netfrontiersin.org
Here is a summary of the antibacterial activity of Mastoparan-VB1:
| Bacterial Strain | Gram Stain | MIC (mg/mL) |
| Staphylococcus aureus ATCC2592 | Gram-Positive | 3.75 |
| Pseudomonas aeruginosa 7A | Gram-Negative | 120 |
Antifungal Activity Against Fungal Pathogens
In addition to its antibacterial effects, Mastoparan-VB1 has demonstrated antifungal activity. frontiersin.org Studies have reported an MIC of 15 mg/mL against Candida albicans ATCC 2002. frontiersin.org Other mastoparan (B549812) peptides and analogs have also shown activity against fungal species like Cryptococcus and Paracoccidioides. frontiersin.org
Here is a summary of the antifungal activity of Mastoparan-VB1:
| Fungal Pathogen | MIC (mg/mL) |
| Candida albicans ATCC 2002 | 15 |
Inhibition of Biofilm Formation and Disruption of Existing Biofilms
While specific data on Mastoparan-VB1's effect on biofilm formation and disruption is limited in the provided context, mastoparan peptides in general have been investigated for these properties. frontiersin.orgresearchgate.net Studies on other peptides have shown the ability to inhibit biofilm formation and disrupt established biofilms in bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.netconicet.gov.armdpi.comtums.ac.ir The mechanism often involves interaction with and destabilization of the bacterial membrane. conicet.gov.ar
Immunomodulatory Effects in Cellular and In Vivo Animal Models (non-human)
Mastoparan peptides, including this compound, are known for their effects on the immune system, particularly their interaction with mast cells. frontiersin.orgnih.govmdpi.commdpi.com
Analysis of Mast Cell Degranulation Induction and Regulation
Mast cell degranulation is a characteristic biological activity of mastoparans. frontiersin.orgnih.govmdpi.commdpi.com This process involves the release of mediators such as histamine (B1213489) and serotonin (B10506), which contribute to inflammatory responses. frontiersin.orgnih.gov Mastoparan-VB1 has been shown to induce mast cell degranulation, with approximately 71% degranulation observed at a concentration of 10 mg/mL. frontiersin.org However, some studies suggest that not all mastoparans, including this compound, consistently induce degranulation in certain cell lines like RBL-2H3 cells, indicating potential variations in activity or alternative mechanisms. nih.govmdpi.com The degranulation activity of mastoparans is often associated with their interaction with G protein-coupled receptors, such as MRGPRX2, and subsequent activation of signaling pathways like the Gαq/PLCγ1/IP3/Ca2+ flux pathway. nih.govwikipedia.org
Here is a summary of the mast cell degranulation activity of Mastoparan-VB1:
| Biological Activity | Concentration (mg/mL) | Observed Effect (%) |
| Mast cell degranulation | 10 | ~71 |
Modulation of Pro-inflammatory and Anti-inflammatory Pathways
Beyond degranulation, mastoparans can influence inflammatory pathways. While Mastoparan-VB1's specific effects on pro-inflammatory and anti-inflammatory pathways are not detailed in the provided information, other mastoparans have shown immunomodulatory properties in non-human models. uniprot.orgscielo.brfrontiersin.orgfrontiersin.orgwindows.netplos.orgnih.gov For example, some mastoparans can stimulate the production of pro-inflammatory cytokines like TNF-alpha and IL-1beta in mouse macrophage cells. uniprot.org Conversely, other studies on related peptides have indicated the ability to suppress inflammation by reducing pro-inflammatory mediators and inhibiting pathways like MAPK and NF-κB signaling. scielo.brfrontiersin.orgfrontiersin.orgwindows.net The complex interplay of mastoparans with immune responses suggests a potential to modulate both pro- and anti-inflammatory processes depending on the specific peptide, concentration, and cellular context. nih.govfrontiersin.org
Other Investigational Biological Activities in Research Models
Research into this compound has extended beyond its classical mast cell-degranulating effects to investigate other biological activities using various research models. Studies have explored its potential as an agent against cancer cells and certain parasites.
Anticancer Activity in Established Cell Lines
Investigations have assessed the cytotoxic effects of Vespa bicolor venom (VBV), which contains this compound, on several established human cancer cell lines. Cytotoxicity studies showed that VBV exhibited antiproliferative effects against various tumor cell lines, including HepG2 (hepatocellular carcinoma), Hela (cervical cancer), MCF-7 (breast cancer), A549 (lung adenocarcinoma), and SJSA-1 (osteosarcoma). mdpi.com
Data from these studies indicated varying degrees of inhibitory activity across the tested cell lines. For instance, the half-maximal inhibitory concentration (IC₅₀) values of VBV on these cancer cells ranged from 40 µg/mL to 60 µg/mL. HepG2 cells appeared to be the most susceptible to the effects of VBV, showing the greatest impact on viability with changes in VBV concentration. mdpi.com
While these studies primarily evaluated the activity of the whole venom, the presence of mastoparan-like peptides such as this compound is considered to contribute to the observed cytotoxic effects. nih.govmdpi.com Mastoparans, in general, have been reported to exert anticancer activities towards various cancer cell types, including leukemia, myeloma, and breast cancer cells, often through mechanisms involving the disruption of cell membrane integrity and induction of mitochondrial permeability transitions. nih.govscienceopen.com
Antiprotozoal Activity in Parasite Models
Research has also investigated the potential antiprotozoal activity of mastoparans. While specific detailed studies focusing solely on this compound's effects on parasite models were not extensively found in the provided search results, related research on mastoparans in general provides context.
Mastoparans are known to possess antimicrobial activities, including effects against fungi and bacteria, which are also relevant in the context of parasitic organisms, many of which are eukaryotic like fungi. frontiersin.orgresearchgate.net Some studies on mastoparans have demonstrated activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, inhibiting all developmental forms of the parasite. wikipedia.org This suggests a potential for mastoparan-like peptides, such as this compound, to exhibit activity against other protozoal parasites.
Further research specifically on this compound is needed to fully characterize its antiprotozoal spectrum and mechanisms of action in relevant parasite models.
Theoretical and Computational Studies on Mastoparan Vb1
Molecular Dynamics Simulations of Peptide-Membrane Interactions
Molecular Dynamics (MD) simulations are a widely used computational tool to study the interactions between antimicrobial peptides (AMPs), such as mastoparans, and biological membranes at an atomistic level of detail. researchgate.net These simulations can provide insights into how peptides interact with lipid bilayers, including processes like adsorption, insertion, and pore formation. researchgate.net Understanding these interactions is crucial because the cell membrane is often a primary target for AMPs. nih.gov
Studies employing MD simulations on mastoparan-like peptides have characterized their conformational ensembles in different environments, such as in aqueous solution and upon interaction with anionic lipid bilayers, which mimic bacterial membranes. nih.gov These simulations can help visualize the structural changes peptides undergo during the adsorption process and assess how modifications to the peptide sequence might affect their affinity for the membrane and adsorption kinetics. nih.gov For instance, MD simulations have been used to compare the behavior of different mastoparan (B549812) analogs and understand the impact of amino acid substitutions on their membrane interactions. nih.gov The fluid nature of the lipid bilayer means that membrane dynamics often involve transient structures, which MD simulations can help reveal. researchgate.net
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, including methods like Hartree-Fock and Density Functional Theory (DFT), are fundamental approaches used to investigate the electronic structure and reactivity of molecules. montana.eduaip.orgacs.org These calculations can provide detailed information about the distribution of electrons within a molecule, predict its energetic properties, and offer insights into its potential reaction pathways. acs.org
While specific applications of high-level ab initio or DFT calculations solely focused on the electronic structure and reactivity profiling of MP-VB1 were not prominently found in the immediate search results, these methods are broadly applicable to peptides. Quantum chemistry can be used to calculate various properties relevant to understanding peptide behavior, such as ionization energies, electron affinities, bond dissociation energies, and conformational relative energies. acs.org Such calculations can also be employed to study noncovalent interactions, which are crucial for peptide-membrane and peptide-target interactions. acs.org The challenge with applying high-level quantum chemical methods to larger peptides like this compound lies in the computational cost, as exact solutions to the Schrödinger equation are computationally inaccessible for all but the smallest systems. acs.org However, approximate methods and embedding schemes are being developed to scale up quantum chemical calculations to more complex molecular systems. aip.org
De Novo Peptide Design and Virtual Screening Approaches for Novel Analogs
De novo peptide design and virtual screening are computational strategies used to discover and design novel peptides with desired properties, including enhanced activity or reduced toxicity. mdpi.comscienceopen.comvdoc.pubfrontiersin.org These approaches are particularly relevant for optimizing the therapeutic potential of natural peptides like this compound.
De novo design involves generating new peptide sequences from scratch based on specific design principles or computational algorithms, often aiming to improve characteristics such as antimicrobial activity or membrane selectivity. scienceopen.comfrontiersin.org Virtual screening, on the other hand, involves computationally evaluating large libraries of existing or designed peptides against a specific target or for a desired property. scienceopen.comvdoc.pubeuropa.eu High-throughput virtual screening (HTVS) has emerged as a key strategy for identifying high-affinity peptides. scienceopen.com
These methods can leverage information gained from studies on the structure-activity relationships of mastoparans to guide the design and selection of novel analogs. mdpi.com Computational models and machine-learning methods can integrate information on chemical parameters and bioactivities to predict the potential of candidate sequences before they are synthesized and experimentally tested. frontiersin.org De novo design strategies can involve generating random peptide scaffolds and then using methods like molecular docking and scoring to identify promising candidates, followed by iterative refinement through mutations and screening. scienceopen.com
Molecular Docking and Modeling of Peptide-Target Interactions
Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of one molecule (ligand) to another (receptor), forming a stable complex. nih.govjscimedcentral.com In the context of this compound, this technique can be applied to model its interactions with potential biological targets, such as proteins or membrane components. researchgate.net
The goal of molecular docking is to find the optimal binding geometry and estimate the binding energy of the peptide-target complex. nih.govjscimedcentral.com This involves sampling possible orientations and conformations of the peptide within the binding site of the target and scoring the resulting poses based on various interaction forces, including van der Waals, electrostatic, and hydrogen bonding interactions. nih.govjscimedcentral.com Molecular docking can help elucidate the mechanism of action of peptides by identifying key residues involved in the interaction and predicting the strength of the binding. nih.govnih.gov
Advanced Analytical Methodologies for Mastoparan Vb1 Research
Chromatographic-Mass Spectrometric Techniques for Degradation Product Analysis
Chromatographic techniques coupled with mass spectrometry (LC-MS) are indispensable for the analysis of MP-VB1 and the identification of its degradation products. LC-MS/MS is a widely established method for the qualitative testing of drug substances, drugs, and biological samples, commonly employed in pharmaceutical development for degradation studies, impurity identification, and peptide mapping. researchgate.netamericanpharmaceuticalreview.comnih.gov This hyphenated technique separates components in a mixture based on their physical and chemical properties (chromatography) before providing detailed mass-to-charge ratio information (mass spectrometry).
For this compound, LC-MS allows for the separation of the intact peptide from any related impurities or degradation fragments that may form under various conditions (e.g., different pH levels, temperatures, or in the presence of enzymes). researchgate.net High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, provides accurate mass measurements, enabling the determination of the elemental composition of degradation products. mdpi.com Tandem mass spectrometry (MS/MS) further aids in structural elucidation by fragmenting the parent ions and analyzing the resulting fragment ions, providing a "fingerprint" of the molecule or fragment. This is crucial for identifying specific cleavage sites within the peptide sequence or modifications that have occurred. americanpharmaceuticalreview.com
Studies on peptide stability often involve subjecting the peptide to forced degradation conditions and then analyzing the resulting samples by LC-MS/MS to identify and quantify the degradation pathways and products. researchgate.net While specific data tables for this compound degradation analysis using LC-MS were not found, the general application of LC-MS in peptide degradation studies involves monitoring changes in peak intensity corresponding to the parent peptide and the appearance of new peaks corresponding to degradation products over time. americanpharmaceuticalreview.com
High-Resolution Spectroscopic Techniques for Mechanistic Insights (e.g., advanced NMR for binding)
High-resolution spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for gaining mechanistic insights into this compound's structure, dynamics, and interactions at the atomic level. NMR can provide detailed information about the conformation of this compound in various environments, including in solution or in the presence of membrane mimetics like micelles or lipid bilayers. nih.govnih.govmdpi.comresearchgate.net
Advanced NMR techniques, such as 2D and 3D NMR experiments (e.g., COSY, TOCSY, NOESY, HSQC, HMBC), are used to assign resonances to specific atoms within the peptide sequence and to determine spatial proximities, which allows for the calculation of the peptide's three-dimensional structure. nih.govnih.gov For peptides that interact with membranes, solid-state NMR or solution NMR in the presence of membrane mimetics can reveal how the peptide inserts into or associates with the lipid bilayer, including its orientation and depth of penetration. nih.govnih.govmdpi.comresearchgate.net
NMR is also invaluable for studying the binding of this compound to target molecules, such as proteins or lipids. Changes in chemical shifts or signal intensities in the NMR spectra of this compound upon addition of a binding partner can indicate interaction and map the binding interface. mdpi.com Paramagnetic relaxation enhancement (PRE) NMR experiments, using spin labels incorporated into the binding partner or membrane mimetics, can provide long-range distance constraints, offering further details about the interaction geometry. mdpi.comresearchgate.net
Biosensor-Based Assays for Real-Time Interaction Kinetics
Biosensor-based assays, particularly those utilizing Surface Plasmon Resonance (SPR), offer a label-free method for studying the real-time interaction kinetics of this compound with its binding partners. SPR biosensors measure changes in refractive index near a sensor surface, which occur when a molecule binds to a ligand immobilized on that surface. nih.govcaltech.eduemory.edu
In the context of this compound research, SPR can be used to immobilize one binding partner (e.g., a target protein, a lipid bilayer mimetic) on the sensor surface and then inject this compound as the analyte. The binding event is monitored in real-time, providing data on the association and dissociation rates (k_on and k_off), from which the equilibrium dissociation constant (K_D) can be calculated. nih.govemory.edu This provides quantitative information about the affinity and kinetics of the interaction.
SPR is particularly useful for studying interactions between peptides and various targets, including proteins, nucleic acids, and lipid membranes. nih.govcaltech.edunih.gov High flow rates are often used to minimize mass transport limitations and ensure that the observed binding is representative of the true interaction kinetics. nih.gov
While specific SPR data for this compound interactions were not identified in the search results, SPR has been widely applied to study the interactions of peptides with immobilized molecules. emory.edunih.gov The ability to measure binding events in real-time and without the need for labels makes SPR a valuable tool for characterizing the kinetics and affinity of this compound binding to its biological targets.
Microscopic Techniques for Subcellular Localization and Morphological Effects
Microscopic techniques are essential for visualizing the effects of this compound on cells and determining its subcellular localization. Various microscopy methods, including confocal microscopy, electron microscopy, and atomic force microscopy (AFM), can provide insights into how this compound interacts with cellular structures and where it accumulates within the cell. oup.comoup.combiorxiv.orgicm.edu.pl
Confocal microscopy, often used with fluorescently labeled this compound or fluorescent markers for specific cellular organelles, allows for the visualization of this compound's distribution within cells with high resolution. oup.comoup.combiorxiv.org This can reveal whether this compound localizes to the plasma membrane, enters the cytoplasm, or targets specific organelles like the Golgi complex or mitochondria. oup.comoup.commdpi.com Studies using confocal microscopy have shown that mastoparan (B549812) can induce differential subcellular distribution of proteins like Rac and Cdc42 in cells, suggesting its influence on intracellular signaling pathways and organelle association. oup.comoup.com
Electron microscopy (TEM or SEM) can provide ultrastructural details of cellular morphology changes induced by this compound, such as membrane damage or alterations in organelle structure. icm.edu.pl AFM can be used to study the interaction of this compound with membranes at a nanoscale, providing information about membrane insertion and potential pore formation. icm.edu.pl
While detailed morphological effects of this compound specifically were not extensively described in the search results, microscopic techniques have been successfully applied to study the cellular interactions and localization of related mastoparans and other peptides. oup.comoup.commdpi.com These methods are critical for understanding the cellular mechanisms of this compound activity and its potential impact on cellular architecture.
Future Research Directions and Potential Applications As Research Tools
Development of Mastoparan-VB1 as Novel Research Probes and Labels
The ability of mastoparans to interact with and penetrate cell membranes, as well as modulate the activity of G proteins, makes them valuable candidates for the development of research probes. nih.govactascientific.comwikipedia.org MP-VB1, with its specific sequence (INMKASAAVAKKLL) and demonstrated biological activities, can be functionalized or modified to serve as a probe for studying membrane dynamics, protein-lipid interactions, and G protein-mediated signaling pathways. nih.govfrontiersin.orgresearchgate.netopenrepository.com
By conjugating this compound with fluorescent tags, radioisotopes, or affinity labels, researchers could track its localization within cells, analyze its binding partners, and monitor its translocation across membranes in real-time. This could provide insights into the mechanisms of peptide-membrane interaction and the role of G proteins in various cellular functions. For instance, labeled this compound could be used to investigate differences in membrane composition or G protein expression in different cell types or under varying physiological conditions. While direct studies on labeling this compound were not found, the use of mastoparans as probes for G protein activity is established, indicating the potential for this compound in this area. actascientific.comwikipedia.org
Engineering for Enhanced Specificity and Potency in Model Systems
Targeted engineering of peptides is a powerful approach to enhance their desired properties and reduce off-target effects. ijbs.com For this compound, future research can focus on modifying its amino acid sequence to improve its specificity for particular cell types, membrane domains, or protein targets within model systems. ijbs.commdpi.comnih.govresearchgate.net Rational design based on structure-activity relationship studies can lead to the creation of this compound analogs with enhanced potency for specific research applications, such as more efficient membrane insertion or tailored modulation of specific G protein subtypes. mdpi.comnih.govresearchgate.net
Studies on other mastoparans have shown that single amino acid substitutions can significantly impact their activity and selectivity. ijbs.comfrontiersin.orgresearchgate.net Applying similar engineering principles to this compound could yield variants optimized for specific research questions. For example, modifying the hydrophobic or cationic residues could alter its membrane interaction profile, while targeted substitutions might influence its interaction with protein partners. In vitro and in vivo model systems, such as cell cultures and genetically modified organisms, would be crucial for evaluating the effects of these modifications on peptide behavior and efficacy as a research tool.
Data from studies on mastoparan (B549812) analogs highlight the potential for tuning peptide properties through engineering. While not specific to this compound, these findings are indicative of the possibilities.
| Peptide | Sequence | Modification | Observed Effect (Example) | Source |
| Mastoparan-C | LNLKALLAVAKKIL | Cyclization | Longer half-life, altered antimicrobial/hemolytic activity | ijbs.com |
| Mastoparan-C | LNLKALLAVAKKIL | N-terminal tat-linked | More potent anticancer activity, altered specificity | ijbs.com |
| Mastoparan-like | (Modified) | Q12K substitution | Enhanced antibacterial/antifungal activity | researchgate.net |
Note: This table presents examples of how engineering has affected the properties of other mastoparan-like peptides, illustrating the potential for similar modifications to this compound. The specific effects are dependent on the modification and the target.
Exploration of Non-Biological Applications for Membrane-Active Peptides
The fundamental interaction of this compound with lipid bilayers, a characteristic of membrane-active peptides, extends its potential utility beyond purely biological research. nih.govresearchgate.net The principles governing its insertion into and disruption of membranes could be explored in non-biological contexts where membrane-like interfaces are relevant.
This could include research into the development of biosensors, where this compound's interaction with artificial lipid layers could be used to detect the presence of certain molecules or changes in membrane properties. Its ability to form pores or alter membrane permeability might also be relevant in the design of novel materials with controlled permeability or in studies of drug delivery systems utilizing synthetic membranes. While research on non-biological applications of this compound is not widely documented in the provided search results, the exploration of membrane-active peptides in areas like biomimetic systems and nanotechnology represents a potential future direction based on this compound's core properties.
Integration into Advanced Delivery Systems for Research Contexts
This compound, as a cationic and amphiphilic peptide, shares characteristics with cell-penetrating peptides (CPPs), which are known for their ability to facilitate the uptake of various molecules into cells. actascientific.comoncotarget.com This property makes this compound a potential component in advanced delivery systems designed for research applications.
This compound could be integrated into liposomes, nanoparticles, or conjugated directly to research payloads to enhance their cellular uptake and intracellular delivery. This is particularly relevant for delivering molecules that cannot easily cross cell membranes, such as nucleic acids (e.g., siRNA, plasmids), peptides, or small molecule inhibitors, to study their effects within cells or specific organelles. oncotarget.comdovepress.comnih.gov Research has shown the successful use of mastoparan-loaded nanoconstructs for delivery, indicating the feasibility of this approach. nih.gov
The use of this compound in delivery systems for research could enable more efficient and targeted delivery of experimental tools, reducing the required concentrations and potentially minimizing off-target effects in complex biological systems. Future work could focus on optimizing this compound-based delivery systems for specific cargo types and target cells, further expanding its utility as a research tool.
| Delivery System Type | Potential Application with this compound |
| Nanoparticles | Delivery of imaging agents, gene editing tools, or inhibitors |
| Liposomes | Encapsulation and delivery of hydrophilic or hydrophobic molecules |
| Direct Conjugation | Enhanced cellular uptake of attached peptides or small molecules |
Note: This table outlines potential applications based on this compound's properties as a potential CPP and examples from related research on peptide-based delivery.
Q & A
Q. Q1. What are the established protocols for synthesizing MP-VB1 with high purity, and how are critical intermediates validated?
Methodological Answer: Synthesis protocols should include stepwise characterization using techniques like NMR, HPLC, and mass spectrometry to confirm intermediate structures. For purity validation, integrate quantitative analysis (e.g., elemental analysis) and reproducibility checks across multiple batches. Ensure solvent residues and byproducts are monitored via GC-MS. Experimental sections must detail reaction conditions (e.g., temperature, catalysts) to enable replication .
Q. Q2. How does this compound’s stability vary under different pH and temperature conditions, and what analytical methods are optimal for assessing degradation pathways?
Methodological Answer: Design accelerated stability studies using controlled pH buffers (e.g., 2–12) and thermal stress (25–60°C). Employ UV-Vis spectroscopy for real-time degradation monitoring and LC-MS/MS to identify degradation products. Statistical analysis (e.g., Arrhenius plots) can extrapolate shelf-life under standard conditions. Ensure replicates (n ≥ 3) to account for variability .
Advanced Research Questions
Q. Q3. How should researchers address contradictions between in vitro and in vivo efficacy data for this compound, particularly in pharmacokinetic-pharmacodynamic (PK-PD) modeling?
Methodological Answer: Use a tiered validation approach:
Replicate in vitro assays under physiological conditions (e.g., serum protein binding).
Cross-validate in vivo models (e.g., rodent vs. non-rodent) to rule out species-specific metabolism.
Apply PK-PD modeling to identify mismatches (e.g., bioavailability vs. receptor occupancy).
Contradictions may arise from unaccounted variables (e.g., tissue penetration, metabolite activity). Prioritize mechanistic studies (e.g., PET imaging) to resolve discrepancies .
Q. Q4. What methodological frameworks are recommended for optimizing experimental parameters in this compound’s catalytic applications while minimizing confounding variables?
Methodological Answer: Adopt a Design of Experiments (DoE) approach:
- Factor screening (e.g., Plackett-Burman design) to identify critical variables (e.g., substrate concentration, reaction time).
- Response surface methodology (RSM) to model interactions and optimize yield/activity.
- Robustness testing (e.g., Youden’s approach) to assess parameter sensitivity.
Document all iterations and validate with independent datasets to ensure generalizability .
Q. Q5. How can researchers systematically analyze contradictory findings in this compound’s mechanism of action across independent studies?
Methodological Answer:
Meta-analysis : Pool data from peer-reviewed studies (e.g., IC50 values, binding affinities) and assess heterogeneity via I² statistics.
Sensitivity analysis : Identify outliers or methodological divergences (e.g., assay type, cell lines).
Mechanistic reconciliation : Use structural biology (e.g., cryo-EM) or computational docking to test competing hypotheses (e.g., allosteric vs. competitive inhibition).
Contradictions often stem from contextual factors (e.g., redox conditions, co-factor availability), necessitating controlled comparative studies .
Data Analysis & Interpretation
Q. Q6. What statistical methods are most appropriate for resolving variability in this compound’s dose-response relationships across heterogeneous datasets?
Methodological Answer:
- Mixed-effects models to account for nested variables (e.g., batch effects, lab protocols).
- Bayesian hierarchical modeling to integrate prior knowledge (e.g., toxicity thresholds) with new data.
- Bootstrap resampling to estimate confidence intervals for EC50/ED50 values.
Report effect sizes (e.g., Cohen’s d) rather than p-values alone to quantify practical significance .
Q. Q7. How can researchers ensure reproducibility in this compound’s bioactivity assays when transitioning from exploratory to confirmatory studies?
Methodological Answer:
- Pre-register protocols (e.g., on Open Science Framework) detailing assay conditions, controls, and acceptance criteria.
- Blinded analysis : Separate data collection and interpretation teams to reduce bias.
- Inter-laboratory validation : Collaborate with independent labs using standardized reagents (e.g., reference compounds).
Document all deviations and perform power analysis to confirm sample adequacy .
Ethical & Methodological Compliance
Q. Q8. What ethical considerations are critical when designing studies involving this compound’s potential therapeutic applications?
Methodological Answer:
- Animal studies : Adhere to ARRIVE guidelines for humane endpoints and sample size justification.
- Human cell lines : Verify provenance and ethical approval (e.g., IRB oversight for primary cells).
- Data transparency : Share raw datasets (e.g., via Zenodo) and negative results to avoid publication bias.
Declare conflicts of interest (e.g., funding sources) and comply with FAIR data principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
